4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl--D-galactopyranoside
Description
4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl-β-D-galactopyranoside (CAS: 849207-61-0) is a fluorogenic substrate widely used in enzymatic assays to study β-galactosidase activity. Its structure comprises a β-D-galactopyranoside core with benzoyl protective groups at the 2, 3, and 6 positions and a 4-methylumbelliferyl (4-MU) aglycone. Upon enzymatic hydrolysis, the 4-MU fluorophore is released, enabling sensitive fluorescence-based detection . This compound is synthesized via glycosylation of 4-methylumbelliferone with a benzoylated galactose intermediate, achieving a total yield of 32.9% under mild, eco-friendly conditions . Its purity (>95% HPLC) and stability make it a preferred substrate in microbiology and biochemistry .
Properties
Molecular Formula |
C37H30O11 |
|---|---|
Molecular Weight |
650.6 g/mol |
IUPAC Name |
[4,5-dibenzoyloxy-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C37H30O11/c1-22-19-30(38)45-28-20-26(17-18-27(22)28)44-37-33(48-36(42)25-15-9-4-10-16-25)32(47-35(41)24-13-7-3-8-14-24)31(39)29(46-37)21-43-34(40)23-11-5-2-6-12-23/h2-20,29,31-33,37,39H,21H2,1H3 |
InChI Key |
HXIAWNZLIFDIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of benzoyl chloride for benzoylation and appropriate solvents like pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl–D-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to β-galactosidase. This reaction cleaves the glycosidic bond, releasing 4-methylumbelliferone.
Common Reagents and Conditions
Reagents: β-galactosidase enzyme, benzoyl chloride
Conditions: Aqueous buffer solutions, controlled pH and temperature
Major Products
Scientific Research Applications
4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl–D-galactopyranoside is extensively used in:
Biochemistry: As a substrate for β-galactosidase assays to study enzyme kinetics and activity.
Medical Diagnostics: In assays for detecting β-galactosidase activity in various biological samples, which can be indicative of certain diseases.
Molecular Biology: In research involving lysosomal storage diseases, lactose intolerance, and galactosemia.
Mechanism of Action
The compound acts as a substrate for β-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone. This reaction is highly specific and can be used to measure the activity of β-galactosidase in various samples. The fluorescent product allows for easy detection and quantification.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Analogues
Key Differentiators
Protective Group Impact
- Benzoyl vs. Acetyl Groups: The benzoyl groups in the target compound enhance hydrophobicity, necessitating solvent systems like n-hexane/ethyl acetate/1-butanol/methanol/water (0:3:2:0:5) for chromatographic separation . In contrast, acetylated analogues (e.g., 4-Methylphenyl tetra-O-acetyl-thiogalactopyranoside) exhibit lower molecular weights and better solubility in chlorinated solvents .
- Silyl Protection: Methyl 2,3,6-Tri-O-benzoyl-4-O-TBS-β-D-galactopyranoside incorporates a tert-butyldimethylsilyl (TBS) group at position 4, improving stability during glycosylation reactions but requiring HF or fluoride-based deprotection .
Enzymatic Specificity
- The target compound’s β-D-galactopyranoside configuration ensures specificity toward β-galactosidases, whereas 4-MU-β-D-glucopyranoside is hydrolyzed by β-glucosidases .
- The fucose-containing derivative () allows dual analysis of α-fucosidase and β-galactosidase activities due to its branched structure .
Performance in Analytical Techniques
- Counter-Current Chromatography (CCC): The target compound’s hydrophobicity mandates borate-containing solvent systems for effective separation, unlike acetylated or non-benzoylated derivatives .
- Enzymatic Assays : The 4-MU fluorophore’s release rate depends on the leaving group’s pKa. For example, 4-MU-phosphate (pKa 7.8) exhibits slower hydrolysis than fluorinated analogues (e.g., DIFMUP, pKa 4.7) .
Biological Activity
4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl-β-D-galactopyranoside (4-MU-Gal) is a synthetic glycoside derivative of 4-methylumbelliferone (4-MU), which has garnered attention for its biological activities, particularly in the fields of biochemistry and pharmacology. This compound is primarily utilized as a substrate in enzymatic assays and has implications in various biological processes, including cell signaling and metabolic pathways.
- Molecular Formula : C₃₇H₃₀O₁₁
- Molecular Weight : 650.63 g/mol
- CAS Number : 849207-61-0
- Purity : >95% (HPLC)
Enzymatic Applications
4-MU-Gal is often employed in assays to study β-galactosidase activity. Upon hydrolysis by this enzyme, 4-MU-Gal releases 4-methylumbelliferone, which fluoresces, allowing for quantification of enzyme activity. The fluorescence intensity correlates with the concentration of the enzyme present, making it a valuable tool in both research and clinical diagnostics.
Anti-inflammatory Effects
Recent studies have indicated that derivatives of 4-MU exhibit anti-inflammatory properties. For instance, research has shown that 4-MU can inhibit hyaluronan biosynthesis, which is significant in conditions like osteoarthritis where excessive hyaluronan contributes to inflammation and joint degradation. This inhibition occurs independently of direct effects on chondrocyte activation, suggesting that 4-MU may modulate inflammatory pathways through alternative mechanisms .
Antitumor Activity
In cancer research, 4-MU has been investigated for its potential antitumor effects. A study demonstrated that when used in conjunction with trametinib—a MEK inhibitor—4-MU exhibited synergistic effects against malignant pleural mesothelioma cells. The combination treatment led to decreased cell viability and downregulation of CD44 expression, a marker associated with tumor aggressiveness . This suggests that 4-MU not only serves as an enzyme substrate but also possesses therapeutic potential in oncology.
Case Studies
- Chondrocyte Studies : A study explored the effects of 4-MU on catabolically activated articular chondrocytes. The findings revealed that while 4-MU inhibited hyaluronan production, it did not activate pro-inflammatory pathways as initially hypothesized. Instead, it selectively blocked gene products associated with inflammation .
- Mesothelioma Treatment : In a preclinical model involving malignant pleural mesothelioma, researchers found that the combination of trametinib and 4-MU significantly reduced tumor growth compared to controls. This was attributed to enhanced apoptosis and reduced proliferation rates in tumor cells .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
